Lipophilicity Advantage Over N-Alkyl and N-(4-Ethoxyphenyl) Pyrazole-3-Carboxamide Analogs
The 4-phenoxyphenyl substituent on the carboxamide nitrogen of 4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide raises the calculated XLogP3 to 5, representing an increase of approximately 1.5–2.0 log units relative to the N-propyl analog (4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide; estimated XLogP3 ≈ 3–3.5) and an increase of approximately 0.8–1.2 log units relative to the N-(4-ethoxyphenyl) analog (4-ethoxy-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide; estimated XLogP3 ≈ 3.8–4.2) [1]. This lipophilicity window positions the compound favorably for passive blood-brain barrier penetration (CNS MPO desirability range: 2 < logP < 5, TPSA < 90 Ų) while the TPSA of 65.4 Ų remains well below the 90 Ų ceiling [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) and topological polar surface area (TPSA, Ų) |
|---|---|
| Target Compound Data | XLogP3 = 5; TPSA = 65.4 Ų |
| Comparator Or Baseline | N-propyl analog: XLogP3 ≈ 3–3.5 (estimated); N-(4-ethoxyphenyl) analog: XLogP3 ≈ 3.8–4.2 (estimated); CNS drug-likeness threshold: TPSA < 90 Ų |
| Quantified Difference | ΔXLogP3 ≈ +1.5 to +2.0 vs N-propyl analog; ΔXLogP3 ≈ +0.8 to +1.2 vs N-(4-ethoxyphenyl) analog; TPSA margin below 90 Ų threshold: 24.6 Ų |
| Conditions | Calculated XLogP3 and TPSA values; no experimental logD/logP data available |
Why This Matters
Higher calculated lipophilicity within the CNS-accessible range, combined with low TPSA, makes this compound a more suitable starting point for CNS-targeted medicinal chemistry campaigns than its less lipophilic N-alkyl or N-alkoxyphenyl analogs.
- [1] Kuujia.com. CAS 1210883-26-3: Computed Properties – XLogP3 = 5, TPSA = 65.4 Ų. https://www.kuujia.com/cas-1210883-26-3.html (accessed 2026-04-29). View Source
